3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane
Description
3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane (molecular formula: C₆H₈BrF₃O) is a cyclobutane derivative featuring three distinct functional groups: a bromine atom at position 3, a methoxy group at position 1, and a trifluoromethyl (CF₃) group also at position 1. This unique combination of substituents confers specific electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly in photoredox catalysis and substitution reactions .
The cyclobutane ring introduces inherent ring strain, while the electron-withdrawing CF₃ and electron-donating methoxy groups create a polarized electronic environment.
Properties
IUPAC Name |
3-bromo-1-methoxy-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c1-11-5(6(8,9)10)2-4(7)3-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBOPHLDDTOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane typically involves the reaction of cyclobutane derivatives with appropriate brominating and methoxylating agents under controlled conditions. One common method includes the use of bromine and methanol in the presence of a catalyst to achieve the desired substitution on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The trifluoromethyl group can be reduced to form less fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 3-iodo-1-methoxy-1-(trifluoromethyl)cyclobutane.
Oxidation: Formation of 3-bromo-1-(trifluoromethyl)cyclobutanone.
Reduction: Formation of 3-bromo-1-methoxy-1-(difluoromethyl)cyclobutane.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. Studies have shown that substituting traditional groups with the trifluoromethyl-cyclobutane moiety can improve the pharmacological properties of bioactive compounds . For example, analogs of established drugs have been synthesized using this compound to evaluate their biological activity and efficacy.
2. Agrochemical Formulation
In agrochemistry, this compound is utilized in the development of new herbicides and pesticides. The unique properties imparted by the trifluoromethyl group can enhance the effectiveness of these agents while potentially reducing their environmental impact. Research indicates that compounds incorporating this cyclobutane derivative exhibit improved stability and selectivity in targeting specific pests .
3. Material Science
The compound's structural characteristics make it suitable for applications in material science, particularly in developing new polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied to achieve materials with tailored mechanical properties .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical | Synthesis of drug analogs | Improved lipophilicity and metabolic stability |
| Agrochemical | Development of herbicides | Enhanced effectiveness with reduced environmental impact |
| Material Science | Polymer development | Tailored mechanical properties |
Case Studies
Case Study 1: Drug Development
A study investigated the replacement of traditional alkyl groups with the trifluoromethyl-cyclobutane moiety in antihistamines and antifungal agents. The modified compounds demonstrated increased potency and reduced side effects compared to their predecessors. This highlights the potential for this compound as a key intermediate in drug discovery .
Case Study 2: Agrochemical Efficacy
Research on agrochemical formulations incorporating this compound revealed that it significantly improved herbicidal activity against resistant weed species. The unique electron-withdrawing properties of the trifluoromethyl group were shown to enhance the binding affinity of the active ingredients to their target sites .
Mechanism of Action
The mechanism of action of 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares 3-bromo-1-methoxy-1-(trifluoromethyl)cyclobutane with key analogs:
* Dihedral angle range inferred from substituent effects: Methoxy reduces angles (5.21°), while CF₃ increases them (12.81°) .
Key Observations:
- Electronic Effects : The CF₃ group is strongly electron-withdrawing (EW), while the methoxy group is electron-donating (ED). This creates a polarized cyclobutane ring, enhancing reactivity at the bromine site compared to fully fluorinated analogs .
Photoredox Catalysis:
In photoredox reactions, cyclobutane derivatives with smaller dihedral angles (e.g., methoxy-substituted) exhibit lower oxidation potentials, favoring electron transfer. The target compound’s mixed substituents may balance reactivity, enabling selective transformations in energy/electron transfer pathways .
Substitution Reactions:
The bromine atom in This compound is less reactive than in linear bromoalkanes (e.g., 1-bromo-3-methylbutane) due to steric hindrance from the cyclobutane ring and CF₃ group. However, the methoxy group could act as a directing group in electrophilic substitutions, though CF₃’s EW effects may counteract this .
Comparison with Fluorinated Cyclobutanes
Highly fluorinated cyclobutanes (e.g., hexafluorobis(trifluoromethyl)cyclobutane, CAS 37360-98-8 ) exhibit exceptional thermal stability and chemical inertness due to strong C-F bonds. In contrast, the target compound’s bromine and methoxy groups introduce sites for further functionalization, making it more versatile in synthesis but less stable under harsh conditions .
Biological Activity
3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
The compound's chemical structure includes a cyclobutane ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. These substituents contribute to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFO |
| Molecular Weight | 227.00 g/mol |
| CAS Number | 2413884-17-8 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the bromination of methoxy-substituted cyclobutanes followed by trifluoromethylation. Various methods have been reported, including palladium-catalyzed reactions that allow for the introduction of the trifluoromethyl group under mild conditions .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that analogs with trifluoromethyl substitutions can significantly inhibit the growth of various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through structure-activity relationship (SAR) studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .
The proposed mechanisms for the biological activity of this compound include:
- Interaction with Enzymes : The trifluoromethyl group can enhance binding affinity to enzyme targets, potentially leading to inhibition of key metabolic pathways.
- Modulation of Lipophilicity : The introduction of the trifluoromethyl group increases lipophilicity, which can improve cellular uptake and bioavailability .
Case Studies
- Antibacterial Screening : A study screened various compounds against Mycobacterium tuberculosis, identifying several analogs with significant activity. The presence of the trifluoromethyl group was correlated with increased potency against resistant strains .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane, and how can purity be optimized?
- Methodological Answer : Synthesis often begins with cyclobutane precursors functionalized with bromine and trifluoromethyl groups. A plausible route involves bromination of a pre-formed cyclobutane scaffold using N-bromosuccinimide (NBS) under radical conditions, followed by methoxylation via nucleophilic substitution. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in chilled diethyl ether to isolate high-purity crystals. Analytical techniques like and GC-MS are essential for verifying structural fidelity, as demonstrated in fluorinated cyclobutane analogs .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Multinuclear NMR (, , ) is critical for resolving substituent effects. The trifluoromethyl group produces distinct shifts (~-60 to -70 ppm), while the cyclobutane ring’s strain induces upfield signals. High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups. Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) helps resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions, and what catalysts are optimal?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the adjacent bromine toward traditional Suzuki-Miyaura couplings. However, palladium catalysts with bulky ligands (e.g., XPhos) enhance oxidative addition efficiency. Studies on analogous brominated aromatics (e.g., 3-Bromo-N-methoxy-N-methylbenzamides) suggest that microwave-assisted conditions (120°C, 30 min) improve yields in Kumada couplings . Kinetic studies using in situ can monitor reaction progress.
Q. What are the challenges in achieving stereochemical control during cyclobutane ring functionalization?
- Methodological Answer : The strained cyclobutane ring predisposes the molecule to ring-opening under harsh conditions. Stereochemical integrity during methoxy introduction requires careful selection of base (e.g., NaH vs. KCO) and solvent (aprotic DMF preferred). Computational modeling (DFT) of transition states can predict regioselectivity, while asymmetric catalysis (e.g., chiral Pd complexes) may enforce enantiomeric control, as seen in fluorinated cyclobutane derivatives .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Repeating synthesis under anhydrous conditions and using differential scanning calorimetry (DSC) can clarify melting point variability. For NMR conflicts, standardized referencing (e.g., internal TMS for ) and solvent deuteration (CDCl vs. DMSO-d) are advised. Collaborative data sharing via platforms like PubChem ensures reproducibility .
Q. What strategies mitigate decomposition of this compound during storage or reaction?
- Methodological Answer : The bromine substituent’s lability necessitates storage at -20°C under inert atmosphere (argon). Decomposition pathways (e.g., β-hydride elimination) can be tracked via TGA-MS. Stabilizing additives (e.g., BHT) in reaction solvents (THF, DCM) reduce radical-mediated degradation. Comparative studies with non-fluorinated analogs highlight the trifluoromethyl group’s role in enhancing thermal stability .
Application-Driven Questions
Q. How does the cyclobutane scaffold impact the compound’s potential as a bioactive building block?
- Methodological Answer : The rigid cyclobutane core improves metabolic stability in drug candidates by resisting cytochrome P450 oxidation. Docking studies with fluorinated analogs (e.g., cyclobutane-containing kinase inhibitors) suggest enhanced target binding via fluorine-mediated hydrophobic interactions. In vitro ADME assays (e.g., microsomal stability tests) are recommended to validate pharmacokinetic advantages .
Q. Can this compound serve as a precursor for novel fluorinated polymers, and what polymerization conditions are viable?
- Methodological Answer : Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts can exploit the cyclobutane strain to generate fluorinated polyolefins. Optimizing monomer feed ratios and reaction temperature (60–80°C) balances molecular weight and polydispersity. kinetics and GPC analysis track polymerization efficiency, as demonstrated in related fluorocyclobutane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
